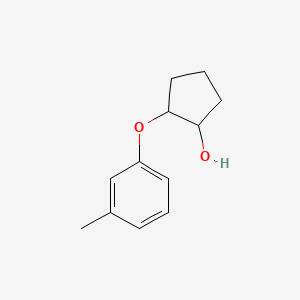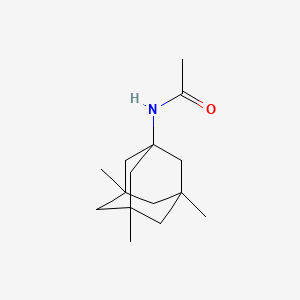
N-(3,5,7-trimethyladamantan-1-yl)acetamide
Descripción general
Descripción
“N-(3,5,7-trimethyladamantan-1-yl)acetamide” is a chemical compound with the molecular formula C15H25NO . It is also known as "1-Acetylamino-3,5,7-Trimethyl Adamantane" . It is related to memantine, a N-methyl D-aspartate (NMDA) antagonist prescribed to treat symptoms of moderate to severe Alzheimer’s .
Synthesis Analysis
The synthesis of “N-(3,5,7-trimethyladamantan-1-yl)acetamide” involves a reaction with nitric acid at 120℃ for 2 hours . The process involves the use of l-bromo-3,5,7-trimethyladamantane, acetonitrile, and 75% phosphoric acid . After the reaction, the product is filtered, washed with water, and dried at 45-500C for 15 hours .
Molecular Structure Analysis
The molecular structure of “N-(3,5,7-trimethyladamantan-1-yl)acetamide” can be represented by the SMILES notation: C[C@]12C[C@]3(C)CC@(NC(C)=O)C2)(C)C1 .
Aplicaciones Científicas De Investigación
Synthesis and Structure
N-(3,5,7-trimethyladamantan-1-yl)acetamide and its derivatives are synthesized for various purposes, including studies on their structural properties. The synthesis process often involves reactions of specific compounds, as demonstrated in the preparation of substituted N-(silatran-1-ylmethyl)acetamides, which are structurally similar to N-(3,5,7-trimethyladamantan-1-yl)acetamide (Pukhalskaya et al., 2010). These studies contribute to understanding the molecular configurations and potential applications of these compounds.
Biological Activities and Applications
Research has also focused on exploring the biological activities of acetamide derivatives. For instance, certain acetamide derivatives have been synthesized and investigated for their potential analgesic properties (Kaplancıklı et al., 2012). Similarly, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been conducted to assess their anticancer activity (Evren et al., 2019). These investigations demonstrate the potential therapeutic applications of acetamide derivatives in medicine.
Antimicrobial and Antitumor Activities
Other research avenues include the synthesis of acetamide derivatives for their antimicrobial and antitumor properties. For instance, certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives showed notable antimicrobial activity and were also evaluated for their cytotoxic effects (Kaplancıklı et al., 2012).
Spectroscopic and Molecular Studies
Spectroscopic and molecular studies on acetamide derivatives, like N-(5-aminopyridin-2-yl)acetamide, are also significant. These studies often include conformational analysis, electronic properties assessment, and potential applications in areas such as antidiabetic treatments (Asath et al., 2016).
Propiedades
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(17)16-15-8-12(2)5-13(3,9-15)7-14(4,6-12)10-15/h5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMCOJTDEROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



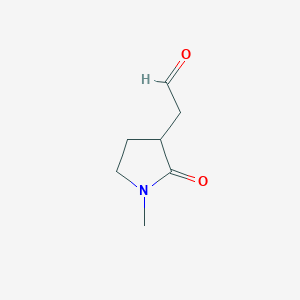

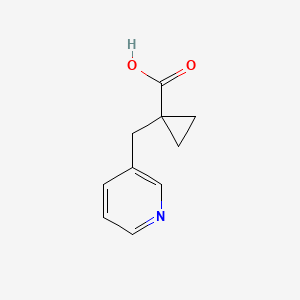

![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
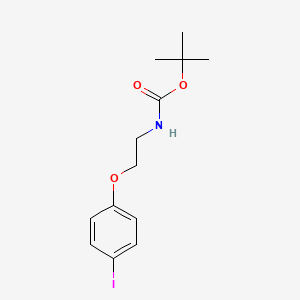
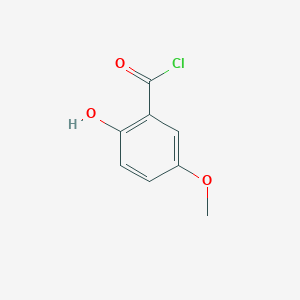
![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
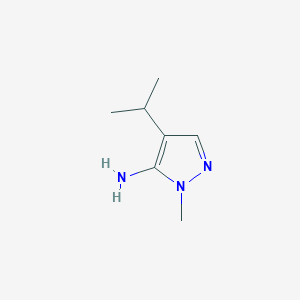
![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)
